I-191 was developed through chemical synthesis aimed at providing a selective antagonist for PAR2. It falls under the category of small organic molecules, specifically designed to inhibit receptor activity. The classification of I-191 highlights its significance in medicinal chemistry, particularly in the context of drug development targeting G protein-coupled receptors.
The synthesis of I-191 involves several steps that typically include:
The detailed synthesis pathway can vary based on the specific approach taken by researchers, but it generally follows established protocols in organic synthesis.
I-191's molecular structure can be characterized by its unique arrangement of atoms that confer its biological activity. While specific structural data such as molecular formula or 3D conformation may not be universally available due to proprietary information, it typically features:
Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of I-191 post-synthesis.
I-191 participates in various chemical reactions primarily related to its interaction with biological targets:
These studies are crucial for understanding the compound's potential therapeutic applications.
The mechanism of action of I-191 involves its competitive inhibition of PAR2 activation:
Research indicates that at concentrations around 10 micromolar, I-191 effectively abrogates PAR2-induced responses in cellular models.
I-191 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation and delivery methods for potential clinical applications.
I-191 is primarily utilized in research settings focused on:
Form I-191, Application for Relief Under Former Section 212(c) of the Immigration and Nationality Act (INA), serves as a critical legal mechanism for certain lawful permanent residents (LPRs) facing deportation due to pre-1997 criminal convictions. This form implements judicial mandates preserving discretionary relief for LPRs who would have been eligible for waivers under the repealed INA § 212(c). Its contemporary relevance stems from landmark Supreme Court decisions that prevent retroactive application of statutory repeals for convictions predating statutory changes [1] [7].
INA § 212(c), originally enacted in 1952, initially permitted returning LPRs with seven years of lawful domicile to seek discretionary waivers for certain inadmissibility grounds. Judicial interpretation expanded this relief to deportation proceedings (Francis v. INS, 1976), establishing it as a primary defense against deportation for criminal convictions [5] [7]. The provision underwent significant restrictions through three legislative phases:
Table: Historical Evolution of INA § 212(c)
Period | Legal Framework | Eligibility Scope |
---|---|---|
1952-1990 | Original INA § 212(c) | Available to LPRs with 7 years domicile for exclusion/deportation grounds |
11/29/1990-04/23/1996 | Immigration Act of 1990 | Barred for aggravated felons with ≥5 years imprisonment |
04/24/1996-03/31/1997 | AEDPA Amendments | Excluded aggravated felonies, drug offenses, firearms offenses, multiple CIMTs |
Post-04/01/1997 | IIRIRA Repeal | § 212(c) repealed; replaced by cancellation of removal (INA § 240A) |
The repeal of § 212(c) generated litigation questioning its retroactive application to convictions predating statutory changes. Key judicial developments include:
These decisions anchor Form I-191's legality, permitting waivers for deportable offenses if convictions (plea or trial) occurred before April 1, 1997, and statutory eligibility existed at conviction time [4] [5].
Form I-191 operationalizes § 212(c) relief through two pathways:
Core Eligibility Requirements:
Adjudicative Factors:USCIS and immigration judges balance positive equities (family ties, hardship, military service, community ties) against negative factors (criminal history, immigration violations). Discretion remains broad but is constrained by statutory exclusions [3] [7].
Table: Form I-191 vs. Cancellation of Removal for LPRs
Feature | Form I-191 (§ 212(c)) | Cancellation of Removal (INA § 240A(a)) |
---|---|---|
Governing Law | Pre-1997 INA § 212(c) (judicially preserved) | Post-IIRIRA INA § 240A(a) |
Criminal Bars | Pre-1990/1996 statutory exclusions apply | Barred for aggravated felonies |
Continuous Residence | 7 years lawful domicile | 7 years continuous residence (with "stop-time" rule) |
Filing Venue | USCIS or Immigration Court | Immigration Court only |
Retroactivity | Available for pre-April 1997 convictions | Unavailable for pre-enactment convictions |
Operational Significance:As of 2025, Form I-191 (edition 01/20/25) requires a $585 fee and must be filed at the USCIS Texas Service Center. USCIS rejects unsigned forms or those combining fees for multiple applications. Though niche, it remains a vital remedy for LPRs convicted under pre-1997 laws [1] [6] [8].
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